Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-chloro-4-fluorophenyl)-2-cyano-2-propenoate: Contains a cyano group instead of a hydroxyl group, leading to different reactivity and applications.
Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate: An oxidized form with a carbonyl group, used in different synthetic pathways.
Ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanol: A reduced form with an alcohol group, exhibiting different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClFO3 |
---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-4-3-7(13)5-9(8)12/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
UTBDJPRCOCEBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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